molecular formula C17H11ClF3N3S B12510495 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methyl-6-(phenylsulfanyl)pyrimidine

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methyl-6-(phenylsulfanyl)pyrimidine

Cat. No.: B12510495
M. Wt: 381.8 g/mol
InChI Key: QRVVWSUWTCOJHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methyl-6-(phenylsulfanyl)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a chlorinated pyridinyl group, a trifluoromethyl group, a methyl group, and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methyl-6-(phenylsulfanyl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate amidines with β-diketones under acidic or basic conditions.

    Introduction of the chlorinated pyridinyl group: This step often involves the use of chlorinated pyridine derivatives and coupling reactions facilitated by catalysts such as palladium or copper.

    Addition of the trifluoromethyl group: This can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution.

    Attachment of the phenylsulfanyl group: This step may involve the use of thiophenol derivatives and appropriate coupling agents.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methyl-6-(phenylsulfanyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorinated pyridinyl group can be reduced to form the corresponding pyridinyl derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyridinyl derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methyl-6-(phenylsulfanyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methyl-6-(phenylsulfanyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the chlorinated pyridinyl group can facilitate binding to specific biological targets. The phenylsulfanyl group may contribute to the compound’s overall bioactivity by interacting with hydrophobic pockets in proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)pyrimidine: Shares the pyrimidine core and trifluoromethyl group but lacks the phenylsulfanyl and methyl groups.

    3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Similar pyridinyl structure but differs in the position of the fluorine and chlorine atoms.

Uniqueness

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methyl-6-(phenylsulfanyl)pyrimidine is unique due to the combination of its substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H11ClF3N3S

Molecular Weight

381.8 g/mol

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-6-phenylsulfanylpyrimidine

InChI

InChI=1S/C17H11ClF3N3S/c1-10-7-14(25-12-5-3-2-4-6-12)24-16(23-10)15-13(18)8-11(9-22-15)17(19,20)21/h2-9H,1H3

InChI Key

QRVVWSUWTCOJHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl)SC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.